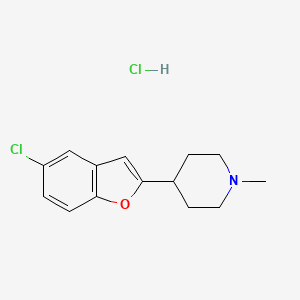
Sercloremine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sercloremine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 5-chloro-2-benzofuranyl group and a methyl group, and it is commonly used in its hydrochloride salt form. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sercloremine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or through the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the benzofuran ring through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Piperidine Ring: The piperidine ring is attached to the benzofuran moiety through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Methylation: The piperidine nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sercloremine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced derivatives with specific functional groups converted to alcohols or amines.
Substitution Products: Various substituted piperidine or benzofuran derivatives with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
Sercloremine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sercloremine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents, such as 4-(2-benzofuranyl)-1-methylpiperidine.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents, such as 5-chloro-2-(piperidin-1-yl)benzofuran.
Uniqueness
Sercloremine hydrochloride is unique due to the specific combination of the piperidine ring, benzofuran moiety, and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
54403-20-2 |
|---|---|
Molekularformel |
C14H17Cl2NO |
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
4-(5-chloro-1-benzofuran-2-yl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-16-6-4-10(5-7-16)14-9-11-8-12(15)2-3-13(11)17-14;/h2-3,8-10H,4-7H2,1H3;1H |
InChI-Schlüssel |
RTLGMUXJYFSHMM-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Kanonische SMILES |
CN1CCC(CC1)C2=CC3=C(O2)C=CC(=C3)Cl.Cl |
Key on ui other cas no. |
54403-20-2 |
Synonyme |
4-(5-chlorobenzofuranyl-2)-1-methylpiperidine hydrochloride CGP 4718 A CGP 4718A CGP-4718A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















